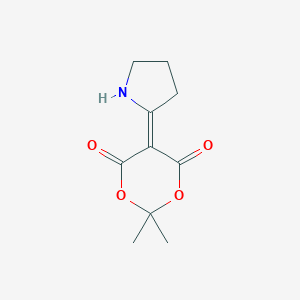

2,2-Dimethyl-5-(pyrrolidin-2-ylidene)-1,3-dioxane-4,6-dione

Übersicht

Beschreibung

2,2-Dimethyl-5-(pyrrolidin-2-ylidene)-1,3-dioxane-4,6-dione is an organic compound with the molecular formula C10H13NO4. This compound is known for its unique structure, which includes a dioxane ring fused with a pyrrolidine ring. It is a derivative of Meldrum’s acid, which is widely used in organic synthesis .

Vorbereitungsmethoden

The synthesis of 2,2-Dimethyl-5-(pyrrolidin-2-ylidene)-1,3-dioxane-4,6-dione typically involves the condensation of malonic acid with acetone in the presence of acetic anhydride and sulfuric acid. The reaction proceeds with the slow addition of acetic anhydride to a mixture of acetone, malonic acid, and an acid catalyst, resulting in high yields of the desired product . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters for yield and purity.

Analyse Chemischer Reaktionen

2,2-Dimethyl-5-(pyrrolidin-2-ylidene)-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Building Block for Synthesis

2,2-Dimethyl-5-(pyrrolidin-2-ylidene)-1,3-dioxane-4,6-dione has been utilized as a key intermediate in the synthesis of various heterocyclic compounds. Its ability to participate in reactions such as Michael additions and cycloadditions makes it valuable for developing complex molecular architectures.

Case Study: Synthesis of Heterocycles

A study demonstrated its use in synthesizing novel heterocycles through reaction with different electrophiles. The resulting compounds exhibited enhanced biological activities, indicating the potential for pharmaceutical applications .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. The compound's structure allows for modifications that can enhance its efficacy against various pathogens.

Case Study: Antiparasitic Properties

A screening library containing this compound was tested for antiparasitic activity. Results showed promising activity against protozoan parasites, suggesting its potential as a lead compound for drug development .

Polymer Chemistry

The compound has been investigated for its role in polymer synthesis due to its ability to undergo polymerization reactions. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Case Study: Polymer Composites

In a recent study, polymers incorporating this compound were evaluated for their mechanical properties and thermal degradation behavior. The results indicated improved performance compared to conventional polymers .

Data Summary Table

| Application Area | Specific Use | Reference |

|---|---|---|

| Organic Synthesis | Building block for heterocycles | |

| Medicinal Chemistry | Antimicrobial and antiparasitic agents | |

| Material Science | Polymer synthesis |

This compound's versatility highlights its importance in advancing research across multiple scientific disciplines. Further studies are essential to fully exploit its potential and develop new applications.

Wirkmechanismus

The mechanism of action of 2,2-Dimethyl-5-(pyrrolidin-2-ylidene)-1,3-dioxane-4,6-dione involves its ability to participate in various chemical reactions due to its reactive dioxane and pyrrolidine rings. These rings can interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing ones .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2,2-Dimethyl-5-(pyrrolidin-2-ylidene)-1,3-dioxane-4,6-dione include:

2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid): Known for its use in organic synthesis.

2,2,5-Trimethyl-1,3-dioxane-4,6-dione: Another derivative with similar reactivity but different substituents.

1,3-Dioxane-4,6-dione derivatives: Various derivatives with different functional groups

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications compared to other similar compounds.

Biologische Aktivität

2,2-Dimethyl-5-(pyrrolidin-2-ylidene)-1,3-dioxane-4,6-dione (CAS No. 70912-52-6) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, including anticancer and antimicrobial activities, supported by relevant studies and data.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 211.21 g/mol. Its structure features a dioxane ring with a pyrrolidine substituent, which is significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. A notable investigation involved testing its effects on A549 human lung adenocarcinoma cells. The compound exhibited moderate cytotoxicity compared to standard chemotherapeutic agents like cisplatin.

Key Findings:

- Cytotoxicity : The compound showed a post-treatment viability of 78–86% at a concentration of 100 µM after 24 hours of exposure in A549 cells .

- Comparison with Other Compounds : In comparative studies, derivatives with modifications in the phenyl ring demonstrated varying levels of activity, indicating structure-activity relationships (SAR) that are critical for enhancing efficacy .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It was tested against various multidrug-resistant bacterial strains.

Results:

- Gram-positive Activity : The compound demonstrated selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains, which are significant pathogens in clinical settings .

- Gram-negative Activity : Limited activity was observed against Gram-negative bacteria, suggesting that further modifications might be necessary to enhance its spectrum of action .

Data Summary Table

The following table summarizes key biological activities and findings related to this compound:

| Activity Type | Tested Organism | Concentration (µM) | Viability (%) | Notes |

|---|---|---|---|---|

| Anticancer | A549 (lung adenocarcinoma) | 100 | 78–86 | Moderate cytotoxicity compared to cisplatin |

| Antimicrobial | S. aureus (multidrug-resistant) | Not specified | Active | Selective against Gram-positive strains |

| Antimicrobial | Gram-negative bacteria | Not specified | No significant activity | Limited effectiveness noted |

Case Studies

A study published in MDPI explored various derivatives of pyrrolidine-based compounds and their biological activities. In this context, it was noted that structural modifications could lead to enhanced anticancer and antimicrobial properties. The specific case of this compound suggests that further research into its derivatives could yield more potent compounds targeting resistant pathogens and cancer cell lines .

Eigenschaften

IUPAC Name |

2,2-dimethyl-5-pyrrolidin-2-ylidene-1,3-dioxane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-10(2)14-8(12)7(9(13)15-10)6-4-3-5-11-6/h11H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPMYPUSZJRSKIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(=C2CCCN2)C(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351756 | |

| Record name | 2,2-Dimethyl-5-pyrrolidin-2-ylidene-[1,3]dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70912-52-6 | |

| Record name | 2,2-Dimethyl-5-(2-pyrrolidinylidene)-1,3-dioxane-4,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70912-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethyl-5-pyrrolidin-2-ylidene-[1,3]dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q1: What is the significance of the solid-state structure of 2,2-Dimethyl-5-(pyrrolidin-2-ylidene)-1,3-dioxane-4,6-dione?

A: The study reports the first solid-state structural analysis of this compound, a cyclic enaminone derived from Meldrum's acid []. This is important because understanding the three-dimensional arrangement of molecules in the solid state can provide insights into the compound's physical and chemical properties, such as melting point, solubility, and reactivity. The study found that the molecules form infinite linear chains through specific hydrogen bonding interactions []. This knowledge contributes to our understanding of this class of compounds and can be valuable for further research and potential applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.